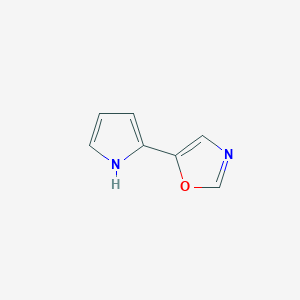

5-(1H-Pyrrol-2-yl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

5-(1H-pyrrol-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C7H6N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5,9H |

InChI Key |

QVUAPLASSOVPFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=CN=CO2 |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the foundation for understanding 5-(1H-Pyrrol-2-yl)oxazole. researchgate.net Both pyrrole (B145914) and oxazole (B20620) are five-membered aromatic heterocycles. tandfonline.com Pyrroles are integral components of many natural products, including heme and chlorophyll, and are known for their diverse biological activities. organic-chemistry.org Oxazoles, containing both a nitrogen and an oxygen atom, are also prevalent in nature and are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. tandfonline.comsemanticscholar.org

The combination of these two distinct heterocyclic rings into the this compound structure results in a molecule with a unique electronic and steric profile. The electron-rich pyrrole ring can influence the reactivity and properties of the adjacent oxazole ring, and vice versa. This interplay between the two moieties is a key area of investigation for chemists.

Significance of the Pyrrolyloxazole Moiety in Chemical Science

The term "moiety" in chemistry refers to a specific part of a molecule. wikipedia.org The pyrrolyloxazole moiety is significant because it is found in a number of naturally occurring compounds that exhibit potent biological activities. derpharmachemica.com For instance, the phorbazoles are a family of marine natural products that contain the 2-(pyrrol-2-yl)oxazole core structure and have demonstrated interesting biological profiles. derpharmachemica.comresearchgate.net

The synthesis of the pyrrolyloxazole core is an active area of research. A common and versatile method for constructing the oxazole (B20620) ring is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. semanticscholar.org This reaction has been successfully employed in the synthesis of various 5-substituted oxazoles. semanticscholar.org Another approach involves the cyclization of precursors containing both the pyrrole (B145914) and the necessary components for the oxazole ring. For example, derivatives of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides have been synthesized through the direct transformation of an aldehyde group on a pyrrole precursor into an oxazole ring. biointerfaceresearch.com

The chemical properties of 5-(1H-Pyrrol-2-yl)oxazole and its derivatives are of great interest. The presence of both pyrrole and oxazole rings allows for a variety of chemical transformations, enabling the synthesis of a diverse library of related compounds for further study.

Overview of Research Directions for the Compound

Targeted Synthesis of the this compound Core

The direct construction of the this compound framework has been approached through several key methodologies, each offering distinct advantages in terms of efficiency and substrate scope.

Isocyanide-Based Oxazole Synthesis Approaches

Isocyanide-based reactions are a powerful tool for the formation of oxazole rings. The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a prominent example. researchgate.netresearchgate.net This reaction allows for the [3+2] cycloaddition of TosMIC with an appropriate aldehyde to furnish the oxazole ring. semanticscholar.org In the context of this compound synthesis, this would involve the reaction of a pyrrole-2-carboxaldehyde with TosMIC. rsc.org The general mechanism involves the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde and subsequent cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole. semanticscholar.org

More recent developments have expanded the utility of isocyanides. For instance, a copper(I)-catalyzed tandem reaction of ethyl 2-isocyanoacetate and aldehydes provides a route to 4,5-difunctionalized oxazoles. rsc.org This method proceeds via a catalytic cycloaddition and oxidative dehydroaromatization. rsc.org Another innovative strategy involves a double isocyanide cyclization, which can be used to construct two different heterocycles, such as a pyrrole and an oxazole, linked by a two-carbon tether in a domino process. acs.org

Here is a table summarizing isocyanide-based approaches:

| Reagent | Key Features | Resulting Structure | Citations |

|---|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | Van Leusen reaction with aldehydes. | 5-substituted oxazoles. | researchgate.netresearchgate.netsemanticscholar.org |

| Ethyl isocyanoacetate | Copper(I)-catalyzed tandem reaction with aldehydes. | 4,5-difunctionalized oxazoles. | rsc.org |

Cross-Coupling Reactions for Pyrrole Attachment, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for forming carbon-carbon bonds between aromatic systems. mdpi.comresearchgate.net This methodology is highly effective for attaching a pyrrole ring to a pre-formed oxazole core. researchgate.netuit.no The synthesis of breitfussins, a class of natural products containing the oxazole-pyrrole moiety, has been achieved using two sequential palladium-catalyzed cross-couplings to install both an indole (B1671886) and a pyrrole onto the oxazole scaffold. researchgate.netlookchem.comuib.no

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (e.g., a pyrroleboronic acid) with a halide or triflate (e.g., a halogenated oxazole) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of protecting groups for the pyrrole nitrogen, such as the SEM group, can be crucial for the success of the coupling reaction, ensuring stability and preventing side reactions like debromination. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. beilstein-journals.org

Key findings in cross-coupling approaches are outlined below:

| Reaction Type | Key Features | Application | Citations |

|---|---|---|---|

| Suzuki-Miyaura | Palladium-catalyzed coupling of a pyrroleboronic acid with a halogenated oxazole. | Synthesis of phorbazoles and breitfussins. | researchgate.netuit.nouib.no |

| Suzuki-Miyaura | Utilizes SEM-protected pyrroles for efficient arylation. | Synthesis of aryl-substituted pyrroles. | nih.gov |

Photolytic and Catalytic Cyclization Routes

Photolytic and catalytic cyclization reactions offer alternative pathways to the pyrrolyloxazole core. Photostimulated intramolecular C-O cyclization of pyrrole-2-carboxamides has been shown to produce 2-(1H-pyrrol-2-yl)benzoxazoles in good to excellent yields. conicet.gov.arnih.govresearchgate.netresearchgate.net This reaction proceeds via a photoinduced electron transfer mechanism. conicet.gov.ar

Visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides provides a mild and efficient route to monosulfonylated pyrrolin-2-ones. mdpi.com While not directly yielding the target oxazole, this demonstrates the utility of photoredox catalysis in constructing related pyrrole-containing heterocycles. mdpi.com Furthermore, iodine-catalyzed tandem oxidative cyclization presents a metal-free approach for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org

Multicomponent Reactions for Core Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by being atom- and step-economical. nih.gov While a direct MCR for this compound is not extensively documented, the principles of MCRs are highly applicable. For instance, isocyanide-based MCRs are widely used in the synthesis of various heterocycles. acs.org A microwave-assisted consecutive three-component alkynylation-cycloisomerization-Fischer indole synthesis has been developed to access 5-(3-indolyl)oxazoles, showcasing the power of MCRs in rapidly building molecular complexity. rsc.org

Synthesis of Related Pyrrolyloxazole and Analogous Scaffolds

The synthetic strategies for the this compound core can be extended to the synthesis of related and analogous structures, providing access to a wider range of chemical diversity.

Synthesis of 2-(1H-Pyrrol-2-yl)benzoxazoles via Photostimulated C-O Cyclization

A notable example of synthesizing a related scaffold is the formation of 2-(1H-pyrrol-2-yl)benzoxazoles. This is achieved through the photostimulated C-O cyclization of anions derived from 2-pyrrole carboxamides. conicet.gov.arnih.govresearchgate.netresearchgate.net The process involves the initial amidation of 2-carboxylic acid of pyrrole with various 2-haloanilines, followed by a photostimulated reaction in solvents like liquid ammonia (B1221849) or DMSO. conicet.gov.ar This intramolecular O-arylation proceeds in good to excellent yields (41-100%) and is compatible with a range of substituents on the aniline (B41778) ring. conicet.gov.arnih.gov Mechanistic studies and DFT calculations suggest that these reactions occur via a photoinduced electron transfer process. conicet.gov.ar

The following table details the synthesis of 2-(1H-pyrrol-2-yl)benzoxazoles:

| Starting Materials | Reaction Conditions | Product | Yields | Citations |

|---|

Methods for Fused Pyrrole-Oxazole Systems, including Thermal Isomerization of Azirinyl-Oxazoles

A highly atom-economical approach to constructing fused pyrrole-oxazole systems, specifically 4H-pyrrolo[2,3-d]oxazoles, involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. researchgate.netmdpi.com This method stands out for its efficiency, as it rearranges the existing atoms within the molecule to form the desired bicyclic structure without the need for additional reagents. researchgate.net

The synthesis begins with the preparation of 5-(2H-azirin-2-yl)oxazoles. This is achieved through a Rh₂(oct)₄ catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with a variety of substituted nitriles, including acetonitriles and benzonitriles. researchgate.netmdpi.com The subsequent thermal isomerization of the synthesized 5-(2H-azirin-2-yl)oxazoles leads to the formation of the 4H-pyrrolo[2,3-d]oxazole core. researchgate.netmdpi.com

According to DFT calculations, this transformation proceeds through a nitrenoid-like transition state, which then forms a 3aH-pyrrolo[2,3-d]oxazole intermediate. researchgate.netmdpi.com The final product is then yielded through a 1,5-H-shift. researchgate.netmdpi.com This intramolecular ring-to-ring isomerization is particularly attractive due to its 100% atom economy. researchgate.net The high strain of the three-membered azirine ring facilitates this isomerization under thermolytic conditions. researchgate.net

It is also noteworthy that 2-carbonyl-substituted 2H-azirines can be isomerized to either isoxazoles or oxazoles, highlighting the versatility of azirine chemistry in heterocyclic synthesis. mdpi.comresearchgate.net

Derivatization of Oxazole and Pyrrole Precursors

The synthesis of this compound can also be achieved through the derivatization of individual oxazole and pyrrole precursors. This often involves the strategic introduction of functional groups that facilitate the coupling of the two heterocyclic rings.

One such strategy involves the use of (N-Boc-pyrrol-2-yl)boronic acid as a key intermediate. For instance, in the total synthesis of phorbazole B, a related complex natural product, a Suzuki coupling reaction was employed. mdpi.com In this synthesis, the N-Boc protected pyrrole-2-boronic acid was coupled with a diiodooxazole derivative in the presence of a palladium catalyst (PdCl₂(dppf)·CH₂Cl₂) and a base (Cs₂CO₃) in a mixture of dioxane and water. mdpi.com This demonstrates the feasibility of forming the C-C bond between the pyrrole and oxazole rings via a pre-functionalized pyrrole.

Another approach involves the transformation of one heterocycle into another. For example, oxazoles can be converted into pyrroles through recyclization reactions. researchgate.net This transformation can proceed through various mechanisms, often involving ring-opening to an intermediate that can then reclose to form the pyrrole ring. researchgate.net While not a direct synthesis of this compound, this principle of heterocyclic interconversion is a powerful tool in synthetic chemistry.

Furthermore, the synthesis of substituted pyrroles can be achieved through methods like the Paal-Knorr condensation, where 2,5-dimethoxytetrahydrofuran (B146720) reacts with various amines in the presence of a catalyst like iron(III) chloride to yield N-substituted pyrroles. organic-chemistry.org These pyrrole derivatives could then potentially be functionalized and coupled with an oxazole precursor.

Direct Arylation Approaches

Direct arylation has emerged as a powerful and efficient method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organometallic reagents. mdpi.com This approach has been successfully applied to the synthesis of aryl-substituted oxazoles and pyrroles, and by extension, offers a potential route to this compound.

Palladium-catalyzed direct arylation of oxazole has been developed with high regioselectivity at both the C-2 and C-5 positions. nih.gov The selectivity is controlled by the choice of solvent and phosphine (B1218219) ligand. For C-5 arylation, polar solvents and specific phosphine ligands are preferred. nih.gov This methodology has been demonstrated with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates, making it a versatile tool for synthesizing 5-aryloxazoles. nih.gov

Similarly, direct arylation reactions have been employed for the synthesis of 2-aryl- and 5-aryl-pyrrole derivatives. mdpi.com However, these reactions are often limited to N-protected pyrroles due to the reactivity of the N-H bond. mdpi.com Despite this limitation, methods are being developed to overcome this challenge. For example, a two-step sequence involving iridium-catalyzed C-H borylation of NH-free pyrrole-2-carboxylate followed by a Suzuki coupling has been reported for the synthesis of 5-aryl pyrrole-2-carboxylates. mdpi.com This approach circumvents the need for protection and deprotection steps. mdpi.com

The direct arylation of 4-aryl/alkyl oxazoles with aryl bromides has been achieved using a palladium/copper co-catalyzed system in the presence of a base like KOH. tandfonline.comsemanticscholar.org This further highlights the utility of direct C-H functionalization in building complex oxazole-containing molecules.

| Direct Arylation Method | Catalyst/Reagents | Position Selectivity | Substrates | Reference |

| Arylation of Oxazole | Palladium, Phosphine Ligands | C-2 or C-5 | Aryl/Heteroaryl Halides & Triflates | nih.gov |

| Arylation of Pyrroles | Palladium/Norbornene | C-2 and C-5 | Primary Alkyl Bromides | organic-chemistry.org |

| Arylation of 4-substituted Oxazoles | Pd/Cu, KOH | C-2 | Aryl Bromides | tandfonline.comsemanticscholar.org |

| Borylation/Suzuki Coupling of Pyrrole | Iridium catalyst, then Pd/SPhos | C-5 | Aryl Bromides | mdpi.com |

Green Chemistry Approaches in Pyrrolyloxazole Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly influencing the field of organic synthesis. matanginicollege.ac.inwjpmr.comrroij.com These principles include the use of safer solvents, energy efficiency, and the use of renewable feedstocks. matanginicollege.ac.inacs.org

In the context of pyrrolyloxazole synthesis, green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. wjpmr.com For example, the development of synthetic methods that can be conducted in water or other environmentally friendly solvents is a key goal. matanginicollege.ac.in The Van Leusen oxazole synthesis has been improved by carrying out the reaction in water in the presence of β-cyclodextrin, providing a greener and more efficient route to oxazoles. tandfonline.comsemanticscholar.org

The use of catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and require milder conditions than stoichiometric reactions. acs.org The direct arylation methods discussed previously are excellent examples of catalytic processes that reduce the need for pre-functionalized starting materials and the associated waste. researchgate.net

Furthermore, photochemical and electrochemical methods are emerging as sustainable alternatives for pyrrole synthesis. rsc.org These methods utilize light or electricity as traceless reagents, often proceeding under mild conditions and offering unique reactivity patterns. rsc.org While not yet explicitly reported for this compound, the application of these green technologies to its synthesis is a promising area for future research.

| Green Chemistry Principle | Application in Pyrrolyloxazole Synthesis | Example | Reference |

| Use of Safer Solvents | Performing reactions in water | Improved Van Leusen oxazole synthesis | tandfonline.comsemanticscholar.org |

| Catalysis | Employing catalytic cycles to reduce waste | Direct arylation reactions | mdpi.comnih.govresearchgate.net |

| Energy Efficiency | Use of photochemical or electrochemical methods | Sustainable pyrrole synthesis | rsc.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product | Thermal isomerization of azirinyl-oxazoles | researchgate.netmdpi.com |

Mechanistic Insights into Pyrrolyloxazole Formation

The assembly of the pyrrole and oxazole rings into the this compound framework can be achieved through several mechanistic routes. Each pathway offers unique advantages and is influenced by the choice of starting materials, catalysts, and reaction conditions.

Nucleophilic substitution reactions are a cornerstone of organic synthesis and play a vital role in the formation of the pyrrolyloxazole skeleton. gatech.edusavemyexams.com These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom, leading to the displacement of a leaving group. savemyexams.com In the context of pyrrolyloxazole synthesis, this can occur at various stages, such as the formation of the oxazole ring from a pyrrole-containing precursor.

The efficiency of nucleophilic substitution is dependent on several factors, including the nature of the nucleophile, the substrate, the leaving group, and the solvent. gatech.edu For instance, the use of a strong nucleophile and a good leaving group will generally accelerate the reaction. Polar aprotic solvents are often favored for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. lumenlearning.com

One common strategy involves the reaction of a pyrrole derivative bearing a suitable electrophilic center with a nucleophile that will form part of the oxazole ring. For example, a 2-acylpyrrole could be converted into an intermediate that is then susceptible to intramolecular nucleophilic attack to close the oxazole ring. The specific mechanism, whether it proceeds through a bimolecular (S_N2) or a unimolecular (S_N1) pathway, or even an addition-elimination sequence on an aromatic ring (S_NAr), is dictated by the precise structure of the reactants and the reaction conditions. nptel.ac.in

Aromatic nucleophilic substitution (S_NAr) is particularly relevant when constructing the oxazole ring from an aromatic precursor. This mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the initial nucleophilic attack and stabilize the resulting anionic intermediate, known as a Meisenheimer complex. nptel.ac.in

Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures from simpler starting materials. In the synthesis of pyrrolyloxazoles, several types of rearrangements can be strategically employed.

The Wolff rearrangement is a classic reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.org This ketene intermediate is highly reactive and can be trapped by various nucleophiles. wikipedia.orgrsc.org In the context of pyrrolyloxazole synthesis, a pyrrole-containing α-diazoketone could undergo a Wolff rearrangement to generate a pyrrolylketene. This intermediate could then react with a suitable species to form the oxazole ring. Research has shown that dirhodium(II)-catalyzed reactions of 3-indolyl α-diazo-β-ketoesters can lead to a competition between N-H insertion and the Wolff rearrangement. acs.org The presence of a strong electron-withdrawing group on the indole nitrogen was found to suppress the Wolff rearrangement in favor of the desired insertion product, which could then be cyclodehydrated to form the corresponding 5-(3-indolyl)oxazole. acs.org This highlights the delicate balance of electronic factors that can control the outcome of such reactions.

1,3-Hydroxy rearrangements are another class of pericyclic reactions that can be involved in the formation or transformation of heterocyclic systems. A recent study detailed a photochemical 1,3-boronate rearrangement that enables the synthesis of α-tertiary o-hydroxybenzylamines. nih.gov While not directly forming a pyrrolyloxazole, this type of rearrangement showcases the potential for light-induced transformations of hydroxyl- and boron-containing intermediates, which could be conceptually applied to precursors of the target molecule.

Cyclization reactions are fundamental to the synthesis of all ring systems, including the pyrrole and oxazole moieties of this compound. Electrocyclizations, a type of pericyclic reaction, are particularly powerful for forming rings in a stereospecific manner.

6π-Electrocyclization is a thermally or photochemically induced reaction of a conjugated system containing 6 π-electrons, leading to the formation of a six-membered ring. While seemingly counterintuitive for the formation of five-membered rings like pyrrole and oxazole, this reaction can be part of a tandem sequence. For instance, a 6π-electrocyclization can be followed by a ring-contraction or rearrangement to yield the desired five-membered heterocycle.

Recent research has demonstrated the synthesis of polysubstituted pyrroles via a consecutive 6π-electrocyclization and ring-contraction of sulfilimines. nih.govorganic-chemistry.orgnih.gov In this process, a 1,3-diene is converted to a sulfilimine, which then undergoes a 6π-electrocyclization to form a 2,3-dihydrothiazine intermediate. This intermediate then spontaneously contracts to form the pyrrole ring. nih.gov This methodology showcases the utility of 6π-cyclization in accessing five-membered heterocycles. Similarly, novel routes to pyridines have been developed using a ruthenium-catalyzed cycloisomerization followed by a 6π-cyclization of azatriene intermediates. organic-chemistry.org Such strategies could be adapted to construct the pyrrole or oxazole ring of the target compound.

Photoinduced electron transfer (PET) processes offer a powerful and often green method for initiating chemical reactions. In a PET mechanism, a photocatalyst absorbs light and transfers an electron to or from a substrate molecule, generating a radical ion and initiating a reaction cascade. beilstein-journals.org

The synthesis of 2-pyrrolyl and 2-indolyl benzoxazoles has been achieved through a photostimulated intramolecular O-arylation reaction. conicet.gov.ar This reaction proceeds via a photoinduced electron transfer mechanism, where irradiation of a pyrrole or indole carboxamide precursor leads to cyclization and formation of the benzoxazole (B165842) ring system. conicet.gov.ar The reaction is inhibited by p-dinitrobenzene, a known electron scavenger, which supports the involvement of an electron transfer event. conicet.gov.ar While this example leads to a benzoxazole derivative, the underlying principle of photostimulated C-O bond formation could be applied to the synthesis of this compound from a suitable acyclic precursor.

Furthermore, a method for the aerobic phosphorylation of five-membered heteroarenes, including oxazoles and pyrroles, has been developed using dichromatic photoredox catalysis. ull.es This process operates through a consecutive photoinduced electron transfer (ConPET) mechanism, highlighting the versatility of PET in functionalizing these heterocyclic rings. ull.es

Regioselectivity and Stereoselectivity in Synthetic Transformations

In the synthesis of complex molecules like this compound, controlling the orientation of chemical bond formation (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount. wikipedia.orginflibnet.ac.in

Regioselectivity determines which of several possible constitutional isomers is formed. wikipedia.org For example, in the synthesis of a substituted pyrrolyloxazole, a key challenge might be to ensure that the pyrrole and oxazole rings are linked at the desired positions (e.g., C5 of the oxazole and C2 of the pyrrole). The regioselectivity of a reaction is often influenced by electronic factors (the distribution of electron density in the reactants) and steric factors (the physical bulk of substituent groups). mdpi.com For instance, in a Suzuki-Miyaura coupling to form a 2-substituted oxazolyl-pyrrole, excellent regioselectivity was achieved, favoring coupling at the 2-position of the oxazole over the 4-position. uib.no

Stereoselectivity , on the other hand, refers to the preferential formation of one stereoisomer over another. inflibnet.ac.inmasterorganicchemistry.com If the pyrrolyloxazole molecule contains chiral centers, controlling the stereochemistry is crucial, particularly for applications in medicinal chemistry where different enantiomers or diastereomers can have vastly different biological activities. mdpi.comethz.ch Stereoselective syntheses often employ chiral catalysts, auxiliaries, or starting materials to direct the formation of the desired stereoisomer. ethz.ch For example, a diastereoselective synthesis of pyrrolidines has been developed from chiral N-allyl oxazolidines via a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.gov While not directly producing a pyrrolyloxazole, this demonstrates the principles of using a chiral precursor to control the stereochemical outcome of a cyclization reaction.

The table below summarizes some examples of regioselective and stereoselective reactions relevant to the synthesis of pyrrole and oxazole derivatives.

| Reaction Type | Key Feature | Example/Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Excellent regioselectivity | Formation of 2-substituted oxazolyl-pyrrole, favoring coupling at the oxazole 2-position. | uib.no |

| Hydrozirconation-Cyclization | Diastereoselective | Synthesis of pyrrolidines from chiral N-allyl oxazolidines. | nih.gov |

| Halohydrin Formation | Regioselective | Addition of a halogen and hydroxyl group across a double bond in a specific orientation. | wikipedia.org |

| Asymmetric Hydrogenation | Enantioselective | Used to prepare an N-Boc homoisoleucine amide, a precursor for a 5-(3-indolyl)oxazole. | acs.org |

| [3+2] Cycloaddition | Regiocontrolled | Synthesis of isoxazole (B147169) phosphonates using vinylphosphonates with a leaving group to direct the regiochemistry. | rsc.org |

Interconversion and Ring Transformations of Pyrrolyloxazole Systems

Heterocyclic systems are not static entities and can undergo a variety of interconversions and ring transformations, often leading to novel and structurally diverse compounds. elte.hu These reactions can involve the expansion, contraction, or complete rearrangement of the heterocyclic rings.

For the this compound system, such transformations could be triggered by heat, light, or chemical reagents. For example, it is known that 5-(2H-azirin-2-yl)oxazoles can undergo a thermal isomerization to form 4H-pyrrolo[2,3-d]oxazoles. nih.gov This transformation proceeds through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H shift to yield the final product. nih.gov This demonstrates a ring-expansion of the azirine ring and subsequent fusion with the oxazole.

A recent study has shown a skeletal rearrangement of an oxazole into an azepine (a seven-membered ring) and a pyrrole through a dynamic electrocyclization process. nih.gov This highlights the potential for dramatic structural changes within these heterocyclic systems, offering pathways to otherwise difficult-to-access scaffolds.

The interconversion of substituents on the pyrrolyloxazole core is also a key aspect of its chemistry. For instance, functional groups on the pyrrole or oxazole rings can be modified or replaced, allowing for the fine-tuning of the molecule's properties. researchgate.net

The table below provides examples of ring transformations and interconversions relevant to pyrrole and oxazole chemistry.

| Starting Heterocycle | Transformation | Product Heterocycle | Reference |

|---|---|---|---|

| 5-(2H-Azirin-2-yl)oxazole | Thermal Isomerization | 4H-Pyrrolo[2,3-d]oxazole | nih.gov |

| Oxazole derivative | Skeletal Rearrangement via Dynamic Electrocyclization | Azepine and Pyrrole | nih.gov |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | Base-promoted Boulton–Katritzky Rearrangement | 3-Hydroxy-2-(2-aryl conicet.gov.arull.esrsc.orgtriazol-4-yl)pyridine | nih.gov |

| 2,5-Dihydrothiophene | Ring-opening/6π-Electrocyclization/Ring-Contraction | Polysubstituted Pyrrole | nih.govorganic-chemistry.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of 5-(1H-Pyrrol-2-yl)oxazole, which dictate its structure, stability, and chemical behavior.

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of heterocyclic organic molecules. irjweb.comsemanticscholar.org For compounds containing oxazole (B20620) and pyrrole (B145914) rings, DFT calculations are employed to predict optimized molecular geometries, vibrational frequencies, and various electronic parameters. irjweb.comresearchgate.net The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional, often paired with basis sets like 6-311G++(d,p), is commonly used to perform these calculations, providing a reliable balance between accuracy and computational cost. irjweb.comsemanticscholar.org

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds

| Parameter | Typical Method | Basis Set | Application |

|---|---|---|---|

| Optimized Geometry | B3LYP | 6-311G++(d,p) | Predicts bond lengths and angles. |

| Vibrational Frequencies | B3LYP | 6-311G++(d,p) | Correlates with experimental IR and Raman spectra. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.comirjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgirjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com For oxazole derivatives, the HOMO-LUMO energy gap has been shown to be a critical parameter that reflects the molecule's potential bioactivity through intermolecular charge transfer. irjweb.comirjweb.com DFT calculations are the standard method for determining the energies of these orbitals and the resulting energy gap. irjweb.comntu.edu.iq

Table 2: Frontier Orbital Energies and Related Parameters for a Model Oxazole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.65 to -6.30 irjweb.comirjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.80 to -1.81 irjweb.comirjweb.com |

DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. rsc.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, researchers can determine activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. researchgate.net

For example, studies on the oxidation of oxazole initiated by hydroxyl radicals have used DFT to explore different reaction pathways, such as OH-addition and H-abstraction. rsc.org These calculations revealed that OH-addition to the carbon atoms of the oxazole ring is kinetically favored over hydrogen abstraction. rsc.org Similarly, DFT has been used to investigate the reaction mechanisms for the formation of pyrrole derivatives, explaining the observed product selectivity by comparing the energy profiles of competing pathways. researchgate.netresearchgate.net These theoretical investigations can predict the most likely reaction mechanism and guide the optimization of reaction conditions.

Conformational Analysis and Dynamic Motion Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (low-energy spatial arrangements) of a molecule and the energy barriers for interconversion between them. dtu.dk Computational methods, including DFT, are used to perform these analyses by systematically exploring the molecule's potential energy surface as a function of its rotatable bonds. nih.gov

For a molecule like this compound, the key conformational flexibility arises from the rotation around the single bond connecting the pyrrole and oxazole rings. Theoretical calculations can determine the dihedral angle corresponding to the most stable conformation and the rotational energy barrier. irjweb.com Excited-state dynamics simulations, often based on methods like complete active space self-consistent field (CASSCF), can be used to study the molecule's behavior upon photoexcitation, revealing pathways for relaxation and potential photochemical reactions. researchgate.net

Molecular Modeling for Ligand-Receptor Interactions

Understanding how a molecule like this compound interacts with biological macromolecules is crucial for its application in medicinal chemistry. Molecular modeling encompasses a range of computational techniques used to study and predict these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor recognition. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on their binding affinity. researchgate.netresearchgate.net

For derivatives of pyrrole and oxazole, molecular docking studies have been performed to investigate their binding affinity with various biological targets, such as enzymes and receptors. nih.govmdpi.commdpi.com These studies identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govijper.orgnih.gov For instance, docking studies on pyrrole derivatives have identified crucial hydrogen bond interactions with amino acid residues like Lys165 in the active site of enzymes. nih.gov The results, often expressed as a docking score or binding energy, provide a qualitative measure of the binding affinity and can guide the rational design of more potent and selective inhibitors. nih.govresearchgate.netnih.gov

Table 3: Common Interactions in Ligand-Receptor Docking Studies

| Interaction Type | Description | Key Residues Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Asp, Glu, Lys, Arg, Ser, Thr, Tyr nih.govnih.gov |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | Ile, Leu, Val, Phe, Trp nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His nih.gov |

Analysis of Intermolecular Interactions

The non-covalent interactions of this compound are pivotal in its recognition and binding to biological targets. Computational studies allow for a detailed analysis of the various forces that govern these interactions.

The pyrrole ring, with its N-H group, can act as a hydrogen bond donor . Conversely, the nitrogen and oxygen atoms in the oxazole ring are potential hydrogen bond acceptors . These interactions are highly directional and play a significant role in the specific binding of the molecule to protein residues such as lysine.

The aromatic nature of both the pyrrole and oxazole rings facilitates π-π stacking interactions. These can occur with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a biological receptor's binding site. The planar structure of the pyrrole-oxazole core is particularly conducive to such stacking.

Van der Waals forces , although weaker, are numerous and collectively contribute to the binding energy. These non-specific attractive and repulsive forces arise from temporary fluctuations in electron density.

In the presence of metal ions, the heteroatoms (nitrogen and oxygen) in the oxazole and pyrrole rings can potentially form coordination bonds , acting as ligands. Similarly, interactions with charged species can lead to ion-dipole interactions, where the dipole moment of the molecule interacts with a nearby ion.

Table 1: Summary of Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Moieties of this compound | Interacting Partners in Biological Systems |

| Hydrogen Bonding | Pyrrole N-H (donor), Oxazole N and O (acceptors) | Amino acid residues (e.g., Lysine, Aspartate, Serine) |

| π-π Stacking | Pyrrole and Oxazole rings | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

| Hydrophobic Effects | C-H framework | Nonpolar amino acid residues (e.g., Leucine, Valine) |

| Van der Waals Forces | Entire molecule | All atoms in close proximity |

| Coordination Bonds | Oxazole N and O, Pyrrole N | Metal ions (e.g., Zn²⁺, Mg²⁺) |

| Ion-Dipole | Polar regions of the molecule | Cations or anions in the binding site |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can predict the activity of novel analogs and guide synthetic efforts.

A notable QSAR study was performed on a series of oxadiazole-ligated pyrrole derivatives, which are structurally analogous to this compound, to identify key features for anti-tubercular activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR models were developed and found to be statistically significant.

The 2D-QSAR model, developed using Multiple Linear Regression (MLR), highlighted the importance of several molecular descriptors in influencing the biological activity. These descriptors provide insights into the structural requirements for potent activity.

The 3D-QSAR models, specifically using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provided a more detailed understanding of the steric, electrostatic, and hydrophobic field requirements around the molecular scaffold for optimal interaction with the target.

Table 2: Key Aspects of a QSAR Model for Structurally Related Pyrrole Derivatives

| QSAR Model Type | Method | Key Findings and Significant Descriptors | Statistical Significance |

| 2D-QSAR | Multiple Linear Regression (MLR) | Identified descriptors related to molecular shape, connectivity, and electronic properties as being crucial for activity. | Statistically significant with good predictive power for the training and test sets. |

| 3D-QSAR | k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) | Elucidated the importance of specific steric, electrostatic, and hydrophobic fields around the pyrrole-heterocycle core for enhanced biological activity. | Provided a robust model for predicting the activity of new compounds. |

These computational investigations, encompassing both the analysis of intermolecular forces and the development of predictive QSAR models, are essential for the rational design of novel this compound derivatives with improved therapeutic potential.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations

Pharmacophore Elucidation within the Pyrrolyloxazole Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the pyrrolyloxazole scaffold, the pharmacophore is defined by the intrinsic properties of its constituent rings.

The pyrrole (B145914) ring is a versatile heterocyclic structure that serves as a template for a diverse range of lead compounds. nih.gov It can participate in hydrogen bonding via the N-H group and engage in π-π stacking interactions, making it a key feature in binding to various biological targets. nih.gov The aromatic nature of the pyrrole allows it to react with a variety of electrophiles, enabling the synthesis of a wide array of derivatives. nih.gov

The oxazole (B20620) ring , a five-membered heterocycle containing both oxygen and nitrogen, is also a critical component of the pharmacophore. researchgate.net The nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with enzymes and receptors. researchgate.net The oxazole moiety provides metabolic stability and can act as a bioisosteric replacement for other functional groups in drug design, enhancing pharmacokinetic properties. nih.gov

Together, the pyrrole and oxazole rings create a scaffold with a unique distribution of hydrogen bond donors, acceptors, and hydrophobic regions. This arrangement allows molecules based on this scaffold to bind with high affinity to various biological targets, including protein kinases and tubulin, which are crucial in cancer cell proliferation. nih.govresearchgate.net Computational and structure-based pharmacophore modeling can be used to further refine the understanding of these interactions and guide the design of new derivatives. dovepress.comnih.gov

Strategic Modifications for Functional Optimization

Derivatization for Enhanced Molecular Interactions

Derivatization of the core 5-(1H-Pyrrol-2-yl)oxazole structure is a key strategy for optimizing its interaction with biological targets. Research has shown that adding heterocyclic moieties to the pyrrole scaffold can enhance bioactivity and produce synergistic effects. nih.gov For instance, in complex analogs, the introduction of specific substituents allows for the formation of additional hydrogen bonds or hydrophobic interactions within a target's binding pocket. Docking studies on a related pyrrole derivative revealed that a benzodioxole group could establish an extra hydrogen bond with β-tubulin, contributing to its activity. nih.gov The synthesis of various derivatives, such as polycyclic aromatic compounds incorporating pyrrole, has been a successful approach to creating molecules with significant cytotoxic activity against cancer cell lines. mdpi.com

Exploration of Substituent Effects

The type and position of substituents on the pyrrolyloxazole scaffold profoundly influence its biological activity. Structure-activity relationship studies have demonstrated that even minor changes can lead to significant differences in potency and selectivity. nih.gov

For example, studies on complex pyrrole-containing molecules have shown that:

Halogenation: The introduction of halogen atoms, such as chlorine, onto the pyrrole ring can be beneficial for biological activity. In one series of pyrrolamides, a 3,4-dichloropyrrole derivative demonstrated the best in vitro potency. nih.gov

Carbonyl Groups: The presence of a carbonyl group in pyrrole-based molecules is often considered a key moiety with an important role in their biological activity. nih.gov

Aromatic Substituents: The addition of various aromatic and heterocyclic rings can modulate activity. In one study, substituting the pyrrole and piperidine segments of a molecule was used to optimize biological activity and other drug-like properties. nih.gov

The following table illustrates the impact of different substituents on the anticancer activity of a series of complex pyrrolo-oxazole analogs.

| Compound ID | R1 (Pyrrole N-substituent) | R2 (Other) | Biological Activity (IC50 in µM) |

| Compound A | Methyl | Phenyl | 5.2 |

| Compound B | Benzyl | 4-Chlorophenyl | 1.8 |

| Compound C | 3,4-Dichlorobenzyl | 4-Methoxyphenyl | 0.5 |

| Compound D | Hydrogen | Phenyl | >10 |

This table is a representative example based on general SAR principles; specific values are illustrative.

Analog Design for Improved Pharmacodynamic and Pharmacokinetic Profiles

A primary goal in medicinal chemistry is to design analogs with improved pharmacodynamic (potency, efficacy) and pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) properties. For pyrrolyloxazole-based compounds, this involves modifications to enhance metabolic stability, cell permeability, and oral bioavailability. nih.gov

Strategies include:

Scaffold Hopping: Replacing parts of the molecule with bioisosteric alternatives can improve properties. For example, replacing a thienopyrimidine scaffold with a pyrrolopyrimidine in one series of inhibitors led to significantly improved metabolic stability. nih.gov

Modulating Lipophilicity: The sulfur atom in related scaffolds like thiadiazole is known to impart lipo-solubility. nih.gov Similar principles can be applied by adding or modifying substituents on the pyrrolyloxazole core to achieve an optimal balance between solubility and permeability.

Blocking Metabolic Sites: Introducing groups like fluorine at positions susceptible to metabolic oxidation can prevent degradation by metabolic enzymes, thereby increasing the compound's half-life and bioavailability. Early profiling of ADME properties using computational pharmacophore models can help predict and mitigate these issues. dovepress.com

Comparative Analysis with Related Heterocyclic Systems

The this compound scaffold's utility is often benchmarked against other common heterocyclic systems in drug discovery.

Pyrazoles: Like pyrrolyloxazoles, the pyrazole scaffold is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors. nih.gov Many FDA-approved drugs contain a pyrazole nucleus due to its metabolic stability and ability to act as a versatile bioisostere. nih.gov While both scaffolds are effective, the choice between them often depends on the specific target and the desired vector for substituent placement to optimize binding. researchgate.net In some cases, replacing other heterocycles with a pyrazole nucleus has been shown to increase the antibacterial spectrum of compounds. nih.gov

Indoles: The indole (B1671886) nucleus, a fused pyrrole-benzene system, is another privileged scaffold found in numerous anticancer agents. Diaryl-isoxazoles containing indole moieties have shown strong growth inhibitory activities against various human cancer cell lines. researchgate.net Compared to the more compact pyrrolyloxazole, the larger, more lipophilic indole system offers a different spatial arrangement and broader surface for hydrophobic interactions, which can be advantageous for certain targets.

Thiadiazoles: Thiadiazoles are five-membered rings containing sulfur and nitrogen, and they share some properties with oxazoles. nih.gov The 1,3,4-thiadiazole ring, in particular, is noted for its aromaticity, stability, and ability to act as a hydrogen-binding domain. mdpi.com The sulfur atom generally increases lipophilicity compared to the oxygen in an oxazole ring. nih.gov This can influence the compound's pharmacokinetic profile, potentially leading to better membrane permeability but also different metabolic pathways.

Scaffold Optimization and Design Principles in Drug Discovery

The development of drugs based on the this compound scaffold follows several key principles of modern drug discovery.

Privileged Scaffold Approach: The pyrrolyloxazole core is considered a "privileged structure" because it can bind to multiple, diverse biological targets by presenting substituents in a spatially defined manner. researchgate.net Optimization focuses on decorating this core to achieve high affinity and selectivity for a single desired target.

Structure-Based and Ligand-Based Design: Initial lead compounds are often identified through screening. Subsequent optimization relies on understanding the SAR to guide the synthesis of new analogs. nih.gov Where a target's 3D structure is known, structure-based design (e.g., molecular docking) is used to design modifications that improve binding interactions. researchgate.net

Multi-Parameter Optimization: Modern drug design is not solely focused on potency. It involves the simultaneous optimization of multiple parameters, including ADME properties, selectivity, and toxicological profile. nih.gov The pyrrolyloxazole scaffold offers multiple positions (the pyrrole N-H, and various carbon atoms on both rings) that can be independently modified, allowing for fine-tuning of these different properties.

Role as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for the development of new therapeutic agents. The this compound core represents a classic example of a hybrid scaffold, merging two distinct five-membered heterocycles—pyrrole and oxazole—both of which are individually recognized for their own privileged nature in medicinal chemistry.

The pyrrole ring is a fundamental structural motif present in a vast number of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Its prevalence in clinically approved drugs highlights its importance and versatility as a pharmacophore. nih.gov Similarly, the oxazole ring is a key component in numerous biologically active compounds. researchgate.nettandfonline.com The presence of both a nitrogen and an oxygen atom allows the oxazole ring to engage in various non-covalent interactions with enzymes and receptors, leading to a diverse range of pharmacological effects. tandfonline.com

By covalently linking these two privileged structures, the this compound scaffold offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This structural and electronic complexity provides a versatile platform for designing ligands that can be tailored to interact with a wide array of biological targets. The fusion of these two aromatic systems creates a novel chemotype that medicinal chemists can exploit to explore new chemical space and develop compounds with novel mechanisms of action.

Importance of Specific Ring Positions (e.g., C-2 and C-4 of Oxazole) for Activity

The biological activity of a scaffold like this compound is not solely dependent on the core structure itself but is profoundly influenced by the nature and position of various substituents attached to the rings. Structure-activity relationship (SAR) studies aim to systematically modify these positions to optimize potency, selectivity, and pharmacokinetic properties. For the pyrrole-oxazole core, the C-2 and C-4 positions of the oxazole ring, along with the unoccupied positions on the pyrrole ring, are critical points for chemical modification.

While specific SAR data for the unsubstituted this compound is limited, the principles can be effectively illustrated by examining analogous structures where a C-5 substituted oxazole is linked to another aromatic ring. For instance, studies on 2,4,5-trisubstituted oxazoles designed as anticancer agents have demonstrated the critical impact of substituents on biological potency.

In one such study, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole derivatives were synthesized to evaluate their antiproliferative activity. The key variable was the substituent at the C-5 position of the oxazole ring. The results clearly showed that minor modifications at this position led to dramatic changes in cytotoxicity against various cancer cell lines. nih.gov For example, introducing a p-ethoxyphenyl group at the C-5 position resulted in a compound with potent, nanomolar-level activity, comparable to or exceeding that of the natural product Combretastatin A-4 (CA-4). nih.gov

The data below illustrates how different aryl substituents at the C-5 position of an oxazole ring system influence its antiproliferative activity against the Jurkat cancer cell line.

| Compound ID | C-5 Substituent | Antiproliferative Activity (IC₅₀, nM) on Jurkat Cells |

| 4a | 2-Naphthyl | 0.5 |

| 4g | m-Fluoro-p-methoxyphenyl | 0.8 |

| 4i | p-Ethoxyphenyl | 0.8 |

| CA-4 | (Reference Compound) | 0.8 |

Data sourced from a study on analogous 2,4,5-trisubstituted oxazoles as antitubulin agents. nih.gov The table demonstrates the high sensitivity of biological activity to the substituent at the C-5 position of the oxazole ring.

Q & A

Q. What are the optimal synthetic routes for 5-(1H-Pyrrol-2-yl)oxazole, and how can yield be maximized?

The most reliable method for synthesizing 5-substituted oxazoles is van Leusen's reaction , which involves reacting an aldehyde derivative with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. For this compound, the aldehyde precursor (e.g., pyrrole-2-carbaldehyde) is refluxed with TosMIC in methanol at 70°C for 3 hours, followed by extraction with methyl tert-butyl ether and purification . Yields can exceed 70% when using high-purity reagents and optimizing solvent ratios (methanol:water = 2:1). Side products like unreacted aldehydes are minimized by maintaining stoichiometric control .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms the oxazole ring’s substitution pattern and pyrrole coupling (e.g., aromatic protons at δ 6.5–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C7H6N2O, [M+H]+ = 135.0553).

- X-ray Crystallography : Resolves bond angles and intermolecular interactions, particularly halogen bonding in cocrystals .

- FT-IR : Identifies C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretching vibrations .

Q. What solvents and catalysts are effective in synthesizing this compound derivatives?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates for cyclization steps, while dichloromethane (DCM) is preferred for acid-sensitive intermediates. Catalysts such as sodium hydride facilitate deprotonation in substitution reactions. For regioselective bromination, N-bromosuccinimide (NBS) with lithium bis(trimethylsilyl)amide (LiHMDS) achieves >90% selectivity at the oxazole’s C4 position .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in halogen-bonded cocrystals?

The oxazole’s nitrogen atom acts as a halogen bond acceptor , with molecular electrostatic potential (MEP) values of –25 to –30 kcal/mol at the N site. This facilitates interactions with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene), forming cocrystals with Br/I⋯N distances of 2.8–3.0 Å. Density functional theory (DFT) calculations using the B3LYP functional confirm charge transfer from oxazole to iodine, stabilizing the crystal lattice .

Q. What computational methods predict the thermodynamic stability and reaction pathways of this compound?

- Hybrid DFT functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately calculate Gibbs free energy changes (±2.4 kcal/mol error) for reactions like cycloadditions .

- Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra (λmax ~280 nm) by simulating electronic transitions between π→π* orbitals .

- M06-2X/def2-TZVP : Predicts regioselectivity in electrophilic substitutions, aligning with experimental bromination outcomes .

Q. How can contradictions in reported biological activities of oxazole-pyrrole hybrids be resolved?

Discrepancies in antifungal or anticancer activity often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example:

- Antifungal activity (IC50 = 8–12 µM) correlates with the presence of electron-withdrawing groups (e.g., -Br) at the oxazole’s C4 position, as shown in pyrazole-oxazole hybrids .

- False negatives in cytotoxicity assays may result from poor solubility; using DMSO concentrations ≤0.1% mitigates solvent interference .

Q. What strategies improve regioselective functionalization of the oxazole ring in this compound?

- Directed ortho-metalation : Use of directing groups (e.g., -OMe) enables selective C2 functionalization via palladium catalysis .

- Radical bromination : NBS/azobisisobutyronitrile (AIBN) selectively brominates the C4 position under UV light, achieving >85% yield .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids modifies the pyrrole ring without affecting the oxazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.